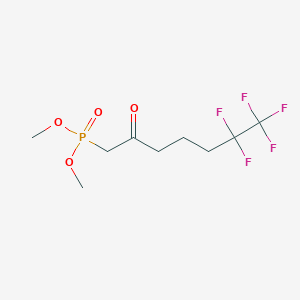
Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonate group attached to a heptyl chain with multiple fluorine atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a heptyl ketone derivative with a phosphonate ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate involves its interaction with molecular targets through its phosphonate group and fluorinated chain. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its use and the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxoheptyl)phosphonate: A similar compound with a non-fluorinated heptyl chain.
Dimethyl (hexanoylmethyl)phosphonate: Another related compound with a different alkyl chain length.
Uniqueness
Dimethyl (6,6,7,7,7-pentafluoro-2-oxoheptyl)phosphonate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where such properties are desired.
Properties
CAS No. |
62401-59-6 |
|---|---|
Molecular Formula |
C9H14F5O4P |
Molecular Weight |
312.17 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-6,6,7,7,7-pentafluoroheptan-2-one |
InChI |
InChI=1S/C9H14F5O4P/c1-17-19(16,18-2)6-7(15)4-3-5-8(10,11)9(12,13)14/h3-6H2,1-2H3 |
InChI Key |
QUVSEQHMKPTBIT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CCCC(C(F)(F)F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















